2,5-Dioxopyrrolidin-1-YL ethyl carbonate
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Overview
Description
2,5-Dioxopyrrolidin-1-YL ethyl carbonate is an organic compound with the molecular formula C7H9NO5. It is a derivative of pyrrolidine and is often used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming stable linkages with other molecules, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dioxopyrrolidin-1-YL ethyl carbonate can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide (NHS) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (0-20°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and pH, to optimize yield and minimize by-products. The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-YL ethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-hydroxysuccinimide and ethyl carbonate.
Coupling Reactions: It is often used in peptide synthesis to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles that react with this compound.
Solvents: Organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are frequently used.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted pyrrolidines, N-hydroxysuccinimide derivatives, and various carbonate esters .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-YL ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and ester linkages.
Biology: It facilitates the conjugation of biomolecules, such as proteins and peptides, for various biochemical assays.
Medicine: It is employed in drug delivery systems, including the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-YL ethyl carbonate involves the formation of stable linkages with nucleophiles. The NHS group reacts with amines to form amide bonds, while the ethyl carbonate moiety can undergo hydrolysis or substitution reactions. These reactions are facilitated by the presence of bases and organic solvents, which help stabilize the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a benzyl group instead of an ethyl group.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Contains two NHS groups and is used in similar coupling reactions.
NHS-PEG1-SS-PEG1-NHS: Features a polyethylene glycol chain and is used in bioconjugation.
Uniqueness
2,5-Dioxopyrrolidin-1-YL ethyl carbonate is unique due to its specific reactivity and stability, making it particularly useful in forming stable amide and ester linkages. Its versatility in various chemical reactions and applications in different fields highlights its importance in scientific research and industrial processes .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) ethyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-2-12-7(11)13-8-5(9)3-4-6(8)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDWPFJFKVALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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